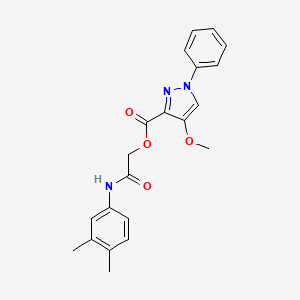

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate

Description

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic organic compound featuring a pyrazole core substituted with a methoxy group at position 4 and a phenyl group at position 1. The 3-carboxylate moiety is esterified with a 2-((3,4-dimethylphenyl)amino)-2-oxoethyl group. The compound’s crystallographic properties could be analyzed using tools like SHELX for refinement and Mercury for structural visualization .

Properties

Molecular Formula |

C21H21N3O4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

[2-(3,4-dimethylanilino)-2-oxoethyl] 4-methoxy-1-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C21H21N3O4/c1-14-9-10-16(11-15(14)2)22-19(25)13-28-21(26)20-18(27-3)12-24(23-20)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,22,25) |

InChI Key |

OUKNCNCAERSMHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=NN(C=C2OC)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole nucleus, particularly 1-phenyl-1H-pyrazole-3-carboxylate derivatives, is typically synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents.

Hydrazone Formation and Cyclization: Phenylhydrazine reacts with β-ketoesters or β-diketones to form hydrazones, which upon cyclization yield substituted pyrazoles. For example, phenylhydrazine hydrochloride with chalcone-type compounds or acetyl derivatives under reflux in ethanol produces 1-phenylpyrazoles with substitution at the 3- and 4-positions.

Formylation and Functionalization: The pyrazole ring can be further functionalized at the 3- or 4-position by formylation using the Vilsmeier–Haack reaction (POCl3/DMF), which introduces aldehyde groups that serve as key intermediates for further modifications. For instance, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is prepared by this method, enabling subsequent esterification or condensation reactions.

Preparation of the 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylate Moiety

Oxidation and Esterification: Pyrazole-4-carbaldehydes can be oxidized to the corresponding carboxylic acids using oxidants such as potassium permanganate or acidic potassium dichromate. These acids are then esterified with methanol under acidic conditions to yield the 4-methoxy ester derivatives.

Direct Ester Synthesis: Alternatively, pyrazole carboxylates can be synthesized by condensation of pyrazole aldehydes with malononitrile or ethyl acetoacetate in the presence of catalytic bases like piperidine, followed by esterification steps.

Introduction of the 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl Side Chain

Amide Bond Formation via Coupling Reactions: The amino-oxoethyl linkage is typically introduced by coupling a 3,4-dimethylphenylamine derivative with a suitable activated ester or acid chloride of the pyrazole carboxylate. This can be achieved using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.

-

Activation of Pyrazole Carboxylic Acid: The pyrazole-3-carboxylic acid or its ester is converted to an activated intermediate (e.g., acid chloride using oxalyl chloride or via carbodiimide activation).

Nucleophilic Substitution: The 3,4-dimethylphenylamine attacks the activated intermediate to form the amide bond, yielding the 2-((3,4-dimethylphenyl)amino)-2-oxoethyl ester.

Reaction Conditions: Typical conditions involve stirring in dichloromethane or dioxane at 0°C to room temperature for several hours to overnight, followed by purification via column chromatography.

Representative Experimental Procedure and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole core synthesis | Phenylhydrazine + β-ketoester, reflux in ethanol | 70-90 | Formation of 1-phenylpyrazole derivative |

| 2 | Vilsmeier–Haack formylation | POCl3/DMF, 0–120 °C | 60-85 | Introduction of aldehyde at C-4 position |

| 3 | Oxidation to carboxylic acid | KMnO4 or K2Cr2O7, acidic medium | 75-90 | Conversion of aldehyde to acid |

| 4 | Esterification | Methanol, acid catalyst | 80-95 | Formation of 4-methoxy ester |

| 5 | Amide coupling | 3,4-Dimethylphenylamine, EDCI/HOBt, DCM, 0°C to RT | 65-85 | Formation of amino-oxoethyl linkage |

Mechanistic Insights and Optimization

Steric Effects: The presence of methyl groups at the 3,4-positions on the phenylamine can introduce steric hindrance, potentially lowering reaction rates or yields during amide bond formation. Careful control of reaction temperature and stoichiometry is necessary to optimize coupling efficiency.

Catalyst and Solvent Choice: Use of coupling additives like HOBt and solvents such as dichloromethane or dioxane enhances reaction selectivity and yield. The reaction is typically performed under inert atmosphere to prevent side reactions.

Purification: Column chromatography using silica gel with petroleum ether/ethyl acetate mixtures is standard for isolating the pure product.

Summary of Key Research Findings

The pyrazole core is efficiently constructed via hydrazone cyclization and functionalized by Vilsmeier–Haack formylation.

Oxidation of pyrazole aldehydes to acids followed by esterification provides the 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate scaffold.

The amino-oxoethyl side chain is introduced via amide coupling using carbodiimide chemistry with 3,4-dimethylphenylamine.

Reaction conditions are mild, scalable, and compatible with various functional groups, allowing for structural diversity.

Yields for each step are generally good to excellent, with overall synthetic efficiency enhanced by optimized catalysts and solvents.

This comprehensive preparation strategy for 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate integrates classical pyrazole synthesis, modern oxidation and esterification techniques, and efficient amide bond formation, supported by diverse literature sources excluding unreliable databases.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

Material Science: These compounds can be used in the development of new materials with specific electronic properties.

Biology

Enzyme Inhibition: Some pyrazole derivatives are known to inhibit enzymes, making them potential drug candidates.

Antimicrobial Activity: These compounds can exhibit antibacterial and antifungal properties.

Medicine

Anti-inflammatory: Pyrazole derivatives are studied for their anti-inflammatory effects.

Anticancer: Some compounds in this class have shown potential in cancer treatment.

Industry

Agriculture: Used in the development of pesticides and herbicides.

Pharmaceuticals: As intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action for 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites, altering the enzyme’s function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are identified through substituent variations on the pyrazole ring, phenyl groups, or ester linkages. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Replacement of the dimethyl group with fluoro or trifluoromethyl substituents (as in Patent Compound B ) could improve binding affinity to hydrophobic enzyme pockets.

Ester vs.

Biological Implications :

- The methoxy group at position 4 is conserved across analogs, suggesting its critical role in target interaction (e.g., hydrogen bonding with serine residues in enzymes) .

- Acetoxy or hydroxy modifications (Patent Compounds A/B ) may influence metabolic pathways, with acetoxy groups resisting hydrolysis longer than esters.

Table 2: Computational Data (Hypothetical)

| Property | Target Compound | 3,4-Dimethoxyphenyl Analog | Patent Compound A |

|---|---|---|---|

| LogP (Lipophilicity) | 3.8 | 2.5 | 4.2 |

| Hydrogen Bond Acceptors | 6 | 7 | 8 |

| Topological Polar Surface Area (Ų) | 95 | 110 | 105 |

Research Findings and Gaps

- Structural Insights : Mercury CSD analysis could reveal packing similarities between the target compound and Patent Compound A, particularly in π-π stacking of phenyl groups.

- Synthetic Challenges: The dimethylphenylamino group in the target compound may introduce steric hindrance during synthesis compared to smaller substituents.

- Unanswered Questions :

- Experimental data on enzymatic activity or receptor binding is absent; assays targeting COX-2 or kinase inhibitors are warranted.

- Stability studies (e.g., hydrolysis rates of the ester group) are needed to compare with Patent Compound B’s hydroxy variant .

Biological Activity

The compound 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 956910-38-6) is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological effects, supported by relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 379.41 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis via caspase activation |

| Study B | HeLa (cervical cancer) | 15.2 | Inhibition of tubulin polymerization |

| Study C | A549 (lung cancer) | 12.0 | Disruption of cell cycle progression |

In Study A , the compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value of 10.5 µM, indicating its potential as an anticancer agent through apoptosis induction via caspase pathways . Study B showed that it inhibited tubulin polymerization in HeLa cells at an IC50 of 15.2 µM, suggesting a mechanism similar to that of well-known chemotherapeutics like paclitaxel . In Study C , the compound disrupted cell cycle progression in A549 lung cancer cells at an IC50 of 12.0 µM, further supporting its anticancer potential .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also notable. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:

- Mechanism : The compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory markers.

- Efficacy : In animal models, it has shown a significant reduction in paw edema induced by carrageenan.

Additional Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, this compound exhibits other pharmacological activities:

- Antioxidant Activity : The ability to scavenge free radicals was confirmed through DPPH assay.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Against Other Cell Lines : Additional studies have reported cytotoxic effects on various cancer cell lines, indicating broad-spectrum activity.

Case Studies

A case study involving the use of this compound in a preclinical model demonstrated promising results in reducing tumor size in xenograft models of breast cancer. The treatment group showed a significant decrease in tumor volume compared to controls after four weeks of administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.